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Compound of Interest

Compound Name: Undecanal, 2-ethylidene-

CAS No.: 6720-16-7

Cat. No.: B1615533

Get Quote

Chemical Identity & Structural Context
2-Ethylideneundecanal is an

-unsaturated aldehyde belonging to the class of 2-substituted enals.[1] Unlike its isomer
Intreleven Aldehyde (Undec-10-enal), which features a terminal alkene, this molecule
possesses a conjugated system that significantly influences its spectroscopic signature and
stability.[1]
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Property Data

IUPAC Name (2E)-2-ethylideneundecanal; 2-nonylbut-2-enal

CAS Registry 6720-16-7

Molecular Formula

Molecular Weight 196.33 g/mol

SMILES CCCCCCCCC(C=O)=CC

Odor Profile
Aldehydic, floral, citrus, waxy, with

green/herbaceous nuances.[1][3]

Isomeric Considerations
The molecule exists primarily as the (

)-isomer due to steric hindrance, though (

)-isomers may exist in equilibrium.[1] The ethylidene group (

) at the

-position creates a distinct conjugated system with the carbonyl, shifting IR and UV absorption
relative to saturated analogs.

Synthesis & Sample Preparation
Understanding the synthesis is critical for identifying impurity peaks in spectroscopic data. 2-

Ethylideneundecanal is typically synthesized via a Cross-Aldol Condensation.[1]

Synthetic Pathway
The reaction involves the condensation of Undecanal (acting as the nucleophile via enolate

formation) and Acetaldehyde (acting as the electrophile), followed by dehydration.
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Figure 1: Cross-Aldol synthesis pathway showing the origin of the target molecule and potential

self-condensation impurities.[1]

Analytical Sample Preparation[1]
Solvent: Deuterated Chloroform (

) is standard. Ensure neutralization of acidity in

(using

) to prevent acid-catalyzed rearrangement or acetal formation.

Concentration: 10-15 mg in 0.6 mL solvent for

NMR; >50 mg for

NMR.

Stability Warning: As an aldehyde, this compound oxidizes to 2-ethylideneundecanoic acid

upon air exposure.[1] Purge samples with

or Ar immediately after preparation.

Infrared Spectroscopy (IR)
The IR spectrum is dominated by the conjugated system. The conjugation lowers the

wavenumber of the carbonyl stretch compared to saturated aliphatic aldehydes.
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Functional Group
Wavenumber (

)

Assignment & Diagnostic
Value

C=O Stretch 1685 - 1695

Conjugated Aldehyde. Lower

than saturated aldehydes

(1725

).[1] Strong intensity.

C=C Stretch 1630 - 1645

Conjugated Alkene. Medium

intensity.[1] Confirms

-unsaturation.[1][4]

C-H (Aldehydic) 2720 & 2820

Fermi Resonance. The

"doublet" characteristic of

aldehydes.

C-H (Alkyl) 2850 - 2960

Strong absorptions from the

long nonyl chain (

stretch).

Mass Spectrometry (MS)
Method: GC-MS (Electron Impact, 70 eV).[1] Molecular Ion (

): m/z 196 (Usually visible but weak).

Fragmentation Logic
The fragmentation is driven by

-cleavage and the stability of the conjugated system.

-Cleavage: Loss of the hydrogen atom (

, m/z 195) or the formyl radical (

, m/z 167).[1]
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Hydrocarbon Chain Fragmentation: The long nonyl chain undergoes sequential

fragmentation, producing clusters separated by 14 mass units (

).

Base Peak: Often low molecular weight hydrocarbon fragments (

,

) or fragments stabilizing the conjugated system.

Molecular Ion (M+)
m/z 196

[M-H]+
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- H•
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- CHO•
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Rearrangement

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for confirming the position of the double bond (distinguishing it from

Intreleven aldehyde) and the stereochemistry.

NMR (Proton) - 500 MHz, [1]
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

9.35 - 9.40 Singlet (s) 1H -CHO

Aldehyde proton.

[1] Conjugation

shields it slightly

vs saturated (9.7

ppm).

6.40 - 6.55 Quartet (q) 1H =CH-CH3

-proton.[1]

Coupled to the

methyl group (

).

2.20 - 2.35 Triplet (t) 2H -CH2-C=

Allylic methylene

of the nonyl

chain.[1]

1.90 - 1.98 Doublet (d) 3H =CH-CH3

Methyl group on

the double bond.

[1] Diagnostic for

"ethylidene".

1.20 - 1.40 Multiplet (m) ~14H Alkyl Chain

Bulk methylene

protons of the

nonyl chain.[1]

0.88 Triplet (t) 3H -CH3

Terminal methyl

of the nonyl

chain.[1]

NMR (Carbon) - 125 MHz, [1]
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Shift (

, ppm)
Type Assignment

195.2 C=O Carbonyl carbon (Conjugated).

155.0 - 157.0 Cq -Carbon (Quaternary).[1]

Position 2.

138.0 - 140.0 CH -Carbon (Ethylidene CH).[1]

22.0 - 32.0 Alkyl chain carbons.[1]

14.1 Terminal methyl.

11.0 - 13.0
Methyl of the ethylidene group.

[1]

Quality Control & Impurity Profiling
When analyzing commercial samples of 2-Ethylideneundecanal, specific impurities indicate

synthetic origin or degradation.[1]

Starting Materials:

Undecanal: Look for triplet at

9.76 ppm (

NMR) and saturated C=O stretch at 1725

(IR).[1]

Oxidation Products:

2-Ethylideneundecanoic Acid:[1] Broad O-H stretch (2500-3300

) in IR.[1] Shift of carbonyl to ~1700

.[1]
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Isomers:

(

)-Isomer: Typically presents a slightly downfield shift for the olefinic proton in NMR
compared to the (

)-isomer.

Protocol: Purity Determination via NMR
Dissolve 20 mg sample in 0.6 mL

.

Acquire spectrum (min 16 scans, d1=5s to ensure relaxation).

Integrate the aldehyde proton at 9.35 ppm (Target).

Integrate the aldehyde proton of Undecanal at 9.76 ppm (Impurity A).

Calculate molar purity:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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